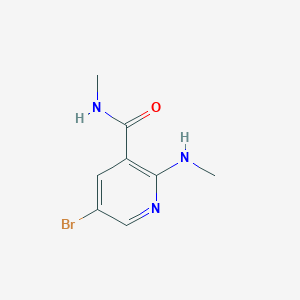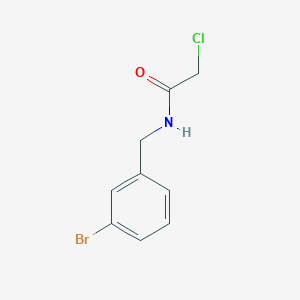
N-(3-bromobenzyl)-2-chloroacetamide
Overview
Description
N-(3-bromobenzyl)-2-chloroacetamide is a chemical compound characterized by its bromobenzyl and chloroacetamide functional groups
Synthetic Routes and Reaction Conditions:
Bromination of Benzylamine: The synthesis begins with the bromination of benzylamine to form 3-bromobenzylamine.
Chloroacetylation: The 3-bromobenzylamine is then reacted with chloroacetyl chloride to produce this compound.
Industrial Production Methods:
Batch Process: This involves the stepwise addition of reagents under controlled conditions to ensure the purity and yield of the final product.
Continuous Flow Process: This method is used for large-scale production, where reagents are continuously fed into a reactor, and the product is continuously collected.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Primary amines.
Substitution Products: Iodides or other substituted derivatives.
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)-2-chloroacetamide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are key components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and segregating chromosomes during cell division .
Mode of Action
this compound interacts with tubulin, perturbing its tertiary structure . It does disrupt the normal architecture of microtubules within cells .
Biochemical Pathways
The interaction of this compound with tubulin affects the dynamics of microtubule assembly, which is a critical process in cell division . By disrupting microtubule architecture, the compound can inhibit the proliferation of cancer cells .
Result of Action
this compound has been found to inhibit the viability of cancer cells effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s action results in a peculiar type of disruption of normal microtubule architecture within cells .
Scientific Research Applications
Chemistry: N-(3-bromobenzyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-2-chloroacetamide: Similar structure but with a different position of the chlorine atom on the benzyl ring.
N-(3-bromobenzyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine on the acetamide group.
Uniqueness: N-(3-bromobenzyl)-2-chloroacetamide is unique due to its specific combination of bromobenzyl and chloroacetamide groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHTYACKZPPLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
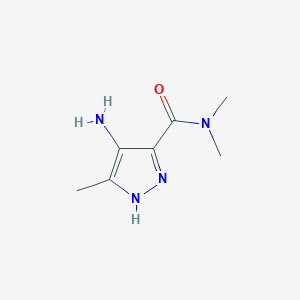

![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
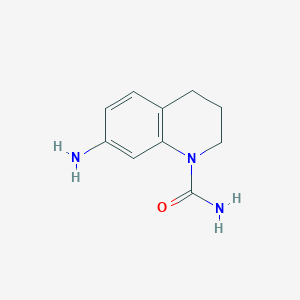
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)


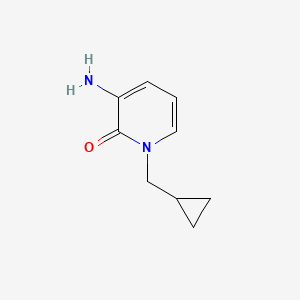
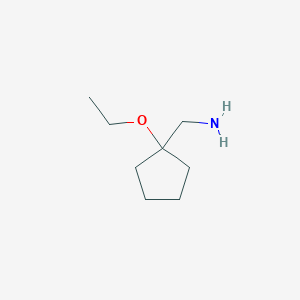
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)
